Chloromethyl 2-butylhexanoate
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Overview
Description
Chloromethyl 2-butylhexanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a chloromethyl group attached to the ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Chloromethylation Reaction:
-
Alternative Method:
Industrial Production Methods: The industrial production of chloromethyl 2-butylhexanoate typically involves the chloromethylation of 2-butylhexanoic acid using chloromethyl methyl ether and zinc chloride as a catalyst. The reaction is conducted in large reactors under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
-
Oxidation Reactions:
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Major Products:
Amides: Formed by the reaction of chloromethyl 2-butylhexanoate with amines.
Alcohols: Formed by the reduction of the ester functionality.
Carboxylic Acids: Formed by the oxidation of the ester functionality
Scientific Research Applications
Chemistry:
Synthesis of Polymers: Chloromethyl 2-butylhexanoate can be used as a monomer or a building block in the synthesis of various polymers.
Biology:
Bioconjugation: The chloromethyl group can be used to attach the compound to biomolecules, facilitating the study of biological processes.
Medicine:
Drug Delivery: The compound can be used in the design of drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of chloromethyl 2-butylhexanoate primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property allows the compound to form covalent bonds with various nucleophiles, facilitating its use in bioconjugation and polymer synthesis .
Comparison with Similar Compounds
Chloromethyl methyl ether: Used in similar chloromethylation reactions but is more hazardous due to its carcinogenic properties.
Chloromethyl benzene: Another chloromethyl compound used in organic synthesis but with different reactivity and applications.
Uniqueness: Chloromethyl 2-butylhexanoate is unique due to its specific ester functionality combined with the chloromethyl group. This combination allows for versatile reactivity and applications in various fields, making it a valuable compound in both research and industry .
Properties
CAS No. |
89312-21-0 |
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Molecular Formula |
C11H21ClO2 |
Molecular Weight |
220.73 g/mol |
IUPAC Name |
chloromethyl 2-butylhexanoate |
InChI |
InChI=1S/C11H21ClO2/c1-3-5-7-10(8-6-4-2)11(13)14-9-12/h10H,3-9H2,1-2H3 |
InChI Key |
WOBUAGQWJQKJQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)C(=O)OCCl |
Origin of Product |
United States |
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